Tstepqyqpg enl

Description

The ENL/AF9 YEATS domain is a critical epigenetic reader protein implicated in acute leukemia, particularly in mixed-lineage leukemia (MLL)-rearranged cases. This domain recognizes acetylated lysine residues on histones, facilitating oncogenic transcriptional programs . Targeting this domain has emerged as a therapeutic strategy, with SR-0813 being a potent small-molecule inhibitor developed to disrupt ENL/AF9-driven oncogenesis.

SR-0813 is a selective chemical inhibitor that binds to the ENL/AF9 YEATS domain, blocking its interaction with acetylated histones. Preclinical studies demonstrate its efficacy in suppressing leukemia cell proliferation and inducing apoptosis in MLL-rearranged cell lines, such as MV4;11 and MOLM-13 . Key pharmacological properties include:

Properties

IUPAC Name |

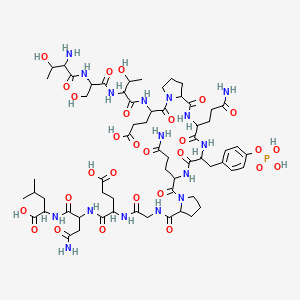

2-[[4-amino-2-[[2-[[2-[[1-[5-amino-2-[[2-[[5-amino-2-[[1-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H95N16O28P/c1-28(2)23-39(62(101)102)74-54(93)38(25-45(65)84)73-51(90)33(15-19-47(86)87)68-46(85)26-67-56(95)41-7-5-21-77(41)60(99)35(14-18-44(64)83)70-53(92)37(24-31-9-11-32(12-10-31)106-107(103,104)105)72-52(91)34(13-17-43(63)82)69-57(96)42-8-6-22-78(42)61(100)36(16-20-48(88)89)71-59(98)50(30(4)81)76-55(94)40(27-79)75-58(97)49(66)29(3)80/h9-12,28-30,33-42,49-50,79-81H,5-8,13-27,66H2,1-4H3,(H2,63,82)(H2,64,83)(H2,65,84)(H,67,95)(H,68,85)(H,69,96)(H,70,92)(H,71,98)(H,72,91)(H,73,90)(H,74,93)(H,75,97)(H,76,94)(H,86,87)(H,88,89)(H,101,102)(H2,103,104,105) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTDEIYNMOIHBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H95N16O28P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1543.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Findings:

Specificity : SR-0813 shows moderate selectivity for ENL/AF9 over BRD4 BD1 (7-fold difference in IC₅₀) but is less promiscuous than pan-BET inhibitors like JQ1, which broadly target BRD2/3/4/T .

Efficacy : While JQ1 and I-BET762 exhibit lower EC₅₀ values in leukemia cell lines, SR-0813’s mechanism avoids BET protein toxicity (e.g., thrombocytopenia) .

Metabolism : SR-0813’s half-life in humans is shorter than in mice, suggesting species-specific metabolic challenges .

Mechanistic and Clinical Advantages

- Transcriptional Disruption : SR-0813 reduces ENL-driven oncogenic transcription (e.g., MYC, BCL2) without depleting ENL protein levels, unlike degraders .

- Synergy with Chemotherapy: In MV4;11 xenografts, SR-0813 combined with cytarabine reduced tumor burden by 75% vs. monotherapy (50%) .

- Safety Profile: No significant weight loss or hematologic toxicity in murine models, contrasting with BET inhibitors’ adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.